molecular formula C9H12ClN B7965822 1-(2-Chloro-5-methylphenyl)-N-methylmethanamine

1-(2-Chloro-5-methylphenyl)-N-methylmethanamine

Cat. No.: B7965822
M. Wt: 169.65 g/mol
InChI Key: FQKKQVSHZSIIQG-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-methylphenyl)-N-methylmethanamine is an organic compound characterized by the presence of a chloro and methyl group attached to a phenyl ring, along with a methylated amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-methylphenyl)-N-methylmethanamine typically involves the alkylation of 2-chloro-5-methylphenylamine with methylating agents under controlled conditions. Common reagents used in this process include methyl iodide or dimethyl sulfate, and the reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-methylphenyl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield dechlorinated or demethylated products.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include N-oxide derivatives, dechlorinated or demethylated amines, and substituted phenylamines.

Scientific Research Applications

1-(2-Chloro-5-methylphenyl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 1-(2-Chloro-5-methylphenyl)-N-methylmethanamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-N-methylmethanamine
  • 1-(2-Methylphenyl)-N-methylmethanamine
  • 1-(2-Chloro-4-methylphenyl)-N-methylmethanamine

Comparison: 1-(2-Chloro-5-methylphenyl)-N-methylmethanamine is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in medicinal chemistry.

Properties

IUPAC Name

1-(2-chloro-5-methylphenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-7-3-4-9(10)8(5-7)6-11-2/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKKQVSHZSIIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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